

Benchmarking Synthetic Efficiency: A Comparative Guide to Daphnicyclidin Core Synthesis

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The intricate, polycyclic architecture of the daphnicyclidin alkaloids has presented a formidable challenge to the synthetic chemistry community for decades. These natural products, with their unique cage-like structures and significant biological activities, are attractive targets for total synthesis. This guide provides a comparative analysis of two recent and distinct synthetic routes to the daphnicyclidin core, offering a detailed look at their respective efficiencies, key chemical transformations, and experimental protocols. The strategies developed by the research groups of Chuang-Chuang Li and Ang Li for the synthesis of daphnicyclidin-type alkaloids serve as the basis for this comparison.

Route 1: Convergent Assembly via Cycloadditions and Radical Cyclization (C.-C. Li, 2023)

The first total synthesis of the daphnicyclidin-type alkaloid (±)- and (-)-daphnillonin B was reported by the group of Chuang-Chuang Li.[1][2][3] Their strategy hinges on a convergent approach, assembling key fragments through a series of powerful cycloaddition and radical cyclization reactions. This route is notable for its diastereoselective construction of the complex core.

Synthetic Strategy and Workflow

The synthesis plan is characterized by the strategic formation of the fused and bridged ring systems. The key transformations include a mild type I intramolecular [5+2] cycloaddition to

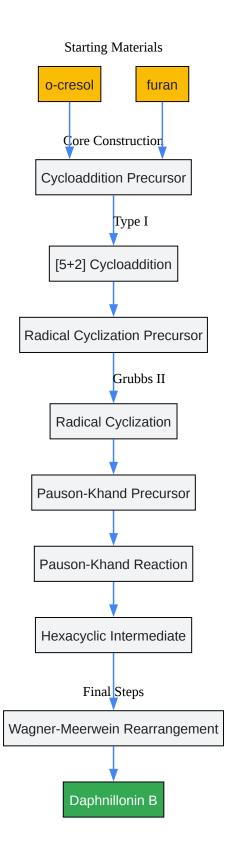






form the C/D ring system, a Grubbs II catalyst-mediated radical cyclization to construct the bridged B ring, and a diastereoselective intramolecular Pauson-Khand reaction to forge the E/F rings.[1][2][3] A late-stage Wagner-Meerwein-type rearrangement is then employed to establish the final hexacyclic core.[1]





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Synthetic workflow for daphnillonin B by the Li group.



Key Experimental Protocols

Intramolecular [5+2] Cycloaddition: The formation of the [5-7] fused C/D ring system is a crucial step. The precursor, derived from an Achmatowicz rearrangement, undergoes a mild, one-pot cycloaddition upon treatment with Boc₂O and DMAP, followed by Et₃N in DCM at room temperature.[1] This reaction proceeds with high diastereoselectivity.

Radical Cyclization: To a solution of the radical precursor and vinylcyclopropane in degassed toluene is added Grubbs II catalyst. The reaction mixture is heated to 110 °C for 12 hours. This radical cyclization constructs the bridged B ring.

Intramolecular Pauson-Khand Reaction: The enyne precursor is dissolved in 1,2-dichloroethane, and Co₂(CO)₈ is added. The reaction is stirred at room temperature for 2 hours, followed by the addition of N-methylmorpholine N-oxide (NMO) and stirring for another 12 hours. This reaction diastereoselectively forms the [5-5] fused E/F ring system.

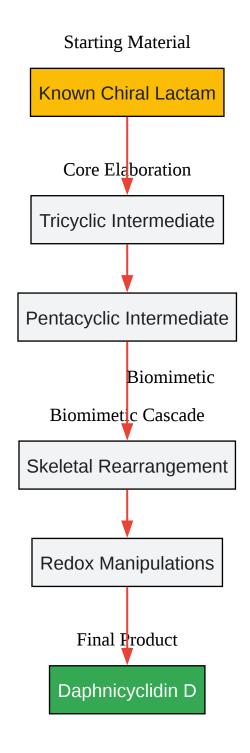
Route 2: Biomimetic Approach to Daphnicyclidin D (Ang Li, 2023)

A divergent and biomimetic strategy was developed by Ang Li's group to access four classes of Daphniphyllum alkaloids, including the daphnicyclidin D-type.[4][5] This approach is inspired by the presumed biosynthetic pathways of these natural products and showcases a unified strategy for the synthesis of structurally diverse family members.

Synthetic Strategy and Workflow

The core of this strategy revolves around a late-stage diversification from a common intermediate. The synthesis begins with the construction of a key tricyclic core, which is then elaborated to a pivotal pentacyclic intermediate. From this intermediate, biomimetic transformations, including rearrangements and redox reactions, are employed to access the different alkaloid skeletons. The synthesis of the daphnicyclidin D core involves a key skeletal rearrangement and functional group manipulations.





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Biomimetic synthetic workflow to daphnicyclidin D by the Li group.

Key Experimental Protocols



Construction of the Tricyclic Core: The synthesis commences from a known chiral lactam, which is elaborated over several steps to a key tricyclic intermediate. This sequence involves standard transformations such as alkylations, reductions, and cyclizations.

Formation of the Pentacyclic Intermediate: The tricyclic core is further functionalized and subjected to a key intramolecular reaction to forge the pentacyclic framework. This step is crucial for setting the stage for the subsequent biomimetic transformations.

Biomimetic Skeletal Rearrangement: The pentacyclic intermediate, upon treatment with specific reagents (details of which are in the supporting information of the publication), undergoes a cascade of reactions, including a key skeletal rearrangement, to furnish the core structure of the daphnicyclidin D-type alkaloids. This transformation mimics the proposed biosynthetic pathway.

Synthetic Efficiency Comparison

Metric	CC. Li Route to Daphnillonin B	Ang Li Route to Daphnicyclidin D
Target Molecule	(±)- and (−)-Daphnillonin B	Daphnicyclidin D
Longest Linear Sequence	28 steps[2]	Information not available in abstract
Overall Yield	0.045%[2]	Information not available in abstract
Key Strategy	Convergent, cycloadditions, radical cyclization	Divergent, biomimetic, skeletal rearrangement
Key Reactions	Intramolecular [5+2] cycloaddition, Radical cyclization, Pauson-Khand reaction, Wagner-Meerwein rearrangement[1][2][3]	Biomimetic cascade, Skeletal rearrangement[4][5]
Starting Materials	Commercially available o- cresol and furan[1]	Known chiral lactam



Conclusion

Both the convergent strategy of C.-C. Li and the biomimetic approach of Ang Li represent state-of-the-art synthetic solutions to the daphnicyclidin challenge. The C.-C. Li route provides a clear and quantifiable measure of its efficiency with a 28-step linear sequence and a 0.045% overall yield for daphnillonin B.[2] The strength of this approach lies in its use of powerful and predictable bond-forming reactions to assemble the complex core.

The Ang Li route, on the other hand, showcases the elegance and efficiency of a biomimetic approach, allowing for the divergent synthesis of multiple alkaloid families from a common intermediate. While specific quantitative data for the daphnicyclidin D synthesis is not readily available in the abstracts, the power of this strategy lies in its step-economy and its ability to access a range of complex natural products from a single precursor.

For researchers and drug development professionals, the choice between these strategies would depend on the specific goals. For the synthesis of a single, specific daphnicyclidin analogue, a convergent approach like that of C.-C. Li might be preferred for its well-defined and modular nature. However, for the exploration of chemical diversity and the generation of a library of related alkaloids, the divergent, biomimetic strategy of Ang Li offers a compelling and efficient alternative. Both approaches are a testament to the ingenuity of modern synthetic chemistry and provide valuable roadmaps for the future synthesis of this important class of natural products.

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